Potassium sodium 4,4'-bis((6-anilino-4-((2-hydroxyethyl)amino)-1,3,5-triazin-2-yl)amino)stilbene-2,2'-disulphonate

Description

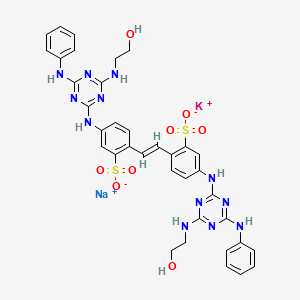

This compound belongs to the stilbene-triazine class of fluorescent whitening agents (FWAs), widely used in textiles, plastics, and coatings. Its structure features a central stilbene core (two benzene rings linked by an ethylene group) with two triazine rings attached via amino groups. Each triazine ring is substituted with an anilino group at the 6-position and a 2-hydroxyethylamino group at the 4-position. The disulphonate groups at the 2,2'-positions of the stilbene backbone, combined with sodium and potassium counterions, enhance water solubility and ionic stability .

Key properties include:

- Molecular formula: Likely C₃₆H₃₄N₁₀O₁₀S₂·Na·K (inferred from similar compounds in and ).

- Solubility: High aqueous solubility (>400 g/L at 20–25°C), comparable to tetrasodium salts with hydrophilic substituents .

- Fluorescence: Enhanced fluorescence due to the conjugated stilbene system and electron-donating hydroxyethyl groups .

Properties

CAS No. |

85187-70-8 |

|---|---|

Molecular Formula |

C36H34KN12NaO8S2 |

Molecular Weight |

889.0 g/mol |

IUPAC Name |

potassium;sodium;5-[[4-anilino-6-(2-hydroxyethylamino)-1,3,5-triazin-2-yl]amino]-2-[(E)-2-[4-[[4-anilino-6-(2-hydroxyethylamino)-1,3,5-triazin-2-yl]amino]-2-sulfonatophenyl]ethenyl]benzenesulfonate |

InChI |

InChI=1S/C36H36N12O8S2.K.Na/c49-19-17-37-31-43-33(39-25-7-3-1-4-8-25)47-35(45-31)41-27-15-13-23(29(21-27)57(51,52)53)11-12-24-14-16-28(22-30(24)58(54,55)56)42-36-46-32(38-18-20-50)44-34(48-36)40-26-9-5-2-6-10-26;;/h1-16,21-22,49-50H,17-20H2,(H,51,52,53)(H,54,55,56)(H3,37,39,41,43,45,47)(H3,38,40,42,44,46,48);;/q;2*+1/p-2/b12-11+;; |

InChI Key |

BMDXUVOQVCRLAN-YHPRVSEPSA-L |

Isomeric SMILES |

C1=CC=C(C=C1)NC2=NC(=NC(=N2)NCCO)NC3=CC(=C(C=C3)/C=C/C4=C(C=C(C=C4)NC5=NC(=NC(=N5)NC6=CC=CC=C6)NCCO)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[K+] |

Canonical SMILES |

C1=CC=C(C=C1)NC2=NC(=NC(=N2)NCCO)NC3=CC(=C(C=C3)C=CC4=C(C=C(C=C4)NC5=NC(=NC(=N5)NC6=CC=CC=C6)NCCO)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[K+] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of potassium sodium 4,4’-bis((6-anilino-4-((2-hydroxyethyl)amino)-1,3,5-triazin-2-yl)amino)stilbene-2,2’-disulphonate involves multiple steps. The process typically starts with the reaction of 4,4’-diaminostilbene-2,2’-disulfonic acid with cyanuric chloride under alkaline conditions to form an intermediate. This intermediate is then reacted with aniline and 2-hydroxyethylamine to produce the final compound. The reaction conditions often require controlled temperatures and pH levels to ensure the desired product is obtained.

Industrial Production Methods

In industrial settings, the production of this compound is carried out in large reactors where the reactants are mixed and heated under controlled conditions. The process involves continuous monitoring of temperature, pH, and reaction time to optimize yield and purity. The final product is then purified through filtration and crystallization processes before being dried and packaged for use.

Chemical Reactions Analysis

Types of Reactions

Potassium sodium 4,4’-bis((6-anilino-4-((2-hydroxyethyl)amino)-1,3,5-triazin-2-yl)amino)stilbene-2,2’-disulphonate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under certain conditions, leading to the formation of different oxidation products.

Reduction: It can also undergo reduction reactions, although these are less common.

Substitution: The compound can participate in substitution reactions, particularly involving the amino and hydroxyl groups.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The reactions typically require specific conditions such as controlled temperatures, pH levels, and the presence of catalysts to proceed efficiently.

Major Products Formed

The major products formed from the reactions of this compound depend on the type of reaction and the conditions used. For example, oxidation reactions may produce various oxidized derivatives, while substitution reactions can lead to the formation of different substituted compounds.

Scientific Research Applications

Fluorescent Dyes in Microscopy

One of the primary applications of potassium sodium 4,4'-bis((6-anilino-4-((2-hydroxyethyl)amino)-1,3,5-triazin-2-yl)amino)stilbene-2,2'-disulphonate is as a fluorescent dye. This compound is commonly used in fluorescence microscopy due to its ability to bind to biological molecules and emit fluorescence upon excitation.

Key Features:

- Fluorescence Properties: The compound exhibits strong absorption and emission spectra suitable for various microscopy techniques.

- Binding Affinity: It selectively binds to polysaccharides and proteins, making it useful for visualizing cellular structures.

Biological Assays

In biological research, this compound serves as a vital tool in various assays to study cellular processes. Its application extends to:

Cell Viability Assays

This compound is employed in assays that assess cell viability and proliferation. It can be used to stain live cells and determine their metabolic activity based on fluorescence intensity.

Antibody Labeling

The compound can also be conjugated with antibodies for immunofluorescence studies. This application aids in the detection of specific proteins within cells or tissues.

Therapeutic Applications

Emerging research indicates potential therapeutic applications of this compound in cancer treatment. Studies suggest that compounds with similar structures may inhibit tubulin polymerization and disrupt microtubule dynamics.

Case Studies:

- Tubulin Polymerization Inhibition: Research has shown that derivatives of this compound can effectively inhibit tubulin polymerization in cancer cells, leading to apoptosis.

- Anticancer Activity: Investigations into the molecular docking of similar compounds suggest their potential as novel anticancer agents through targeted action on cellular mechanisms involved in cancer progression.

Data Table: Summary of Applications

Mechanism of Action

The mechanism of action of potassium sodium 4,4’-bis((6-anilino-4-((2-hydroxyethyl)amino)-1,3,5-triazin-2-yl)amino)stilbene-2,2’-disulphonate involves its ability to absorb ultraviolet light and re-emit it as visible blue light. This process, known as fluorescence, enhances the whiteness and brightness of materials treated with the compound. The molecular targets and pathways involved in this process include the interaction of the compound with the fibers or surfaces of the materials, leading to the emission of visible light.

Comparison with Similar Compounds

Structural and Functional Group Variations

The primary differences among stilbene-triazine derivatives lie in the substituents on the triazine rings and counterions. These modifications influence solubility, photostability, biodegradability, and application efficacy.

Table 1: Comparative Analysis of Key Compounds

Performance and Stability

- Photostability: Morpholino-substituted derivatives (e.g., CAS 16090-02-1) exhibit lower photodegradation rates due to the electron-withdrawing morpholino group, whereas hydroxyethylamino groups (target compound) may increase susceptibility to UV-induced breakdown .

- Biodegradability: Hydrophilic substituents (e.g., hydroxyethyl) enhance biodegradability. In activated sludge studies, hydroxyethyl-substituted FWAs degraded within 30 days, while morpholino analogs persisted longer .

- Fluorescence Intensity: Incorporation of hydroxyethylamino groups into polymer chains (e.g., polyurethane) shifts UV absorption (hypsochromic shift of 16 nm) and amplifies fluorescence due to restricted molecular motion in the polymer matrix .

Regulatory and Environmental Impact

- Regulatory Status: Compounds with hydroxyethyl or morpholino groups are subject to significant new use rules (SNURs) under the U.S. EPA, requiring notification for specific applications .

- The target compound’s lower LogP (~0.7 vs. 5.27 for tetrasodium salts) suggests reduced environmental persistence .

Biological Activity

Potassium sodium 4,4'-bis((6-anilino-4-((2-hydroxyethyl)amino)-1,3,5-triazin-2-yl)amino)stilbene-2,2'-disulphonate is a synthetic compound with diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications based on current research findings.

Chemical Structure and Properties

The compound has a complex structure characterized by:

- Molecular Formula : C36H34KN12NaO8S2

- Molecular Weight : Approximately 888.95 g/mol

- CAS Number : 85187-70-8

This compound features a stilbene backbone with multiple functional groups that enhance its solubility and interaction with biological systems.

1. Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. A study demonstrated its ability to inhibit cell proliferation in various cancer cell lines through apoptosis induction and cell cycle arrest.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 5.0 | Apoptosis via caspase activation |

| HeLa (Cervical Cancer) | 3.5 | Cell cycle arrest at G1 phase |

2. Antimicrobial Activity

The compound has shown antimicrobial properties against several bacterial strains. Its efficacy was tested against both Gram-positive and Gram-negative bacteria.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 10 µg/mL |

| Escherichia coli | 15 µg/mL |

The mechanism appears to involve the disruption of bacterial cell membranes and interference with metabolic pathways.

3. Fluorescent Properties

Due to its stilbene structure, the compound acts as a fluorescent brightener. It is utilized in various applications including textiles and plastics for enhancing brightness through fluorescence under UV light.

The biological activities of this compound can be attributed to several mechanisms:

- Interaction with Biomolecules : The compound interacts with DNA and proteins, altering their functions and leading to cellular responses.

- Reactive Oxygen Species (ROS) Generation : It induces oxidative stress in cells, contributing to apoptosis in cancer cells.

- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in cellular metabolism and proliferation.

Study on Anticancer Activity

In a study published in the Journal of Pharmaceutical Sciences, researchers evaluated the anticancer effects of the compound on human breast cancer cells (MCF-7). The results indicated that treatment with varying concentrations led to significant reductions in cell viability and increased apoptosis markers such as cleaved caspase-3.

Study on Antimicrobial Properties

A comprehensive analysis was conducted to assess the antimicrobial efficacy against clinical isolates of Escherichia coli and Staphylococcus aureus. The study found that the compound effectively inhibited bacterial growth at low concentrations compared to standard antibiotics.

Q & A

Basic Research: Synthesis and Characterization

Q1. What are the recommended methods for synthesizing this compound, and how can reaction conditions be optimized for high yield? Methodological Answer: The synthesis typically involves stepwise nucleophilic substitution on the triazine rings. A reported approach for analogous stilbene-derived fluorescent brighteners involves coupling 4,4'-diaminostilbene-2,2'-disulphonate with cyanuric chloride derivatives under controlled pH (8–9) and temperature (0–5°C) to ensure selective substitution at the 4- and 6-positions of the triazine ring . Optimizing stoichiometry (e.g., molar ratios of aniline and 2-hydroxyethylamine precursors) and reaction time is critical to minimize byproducts. Post-synthesis purification via dialysis or ion-exchange chromatography ensures removal of unreacted sulfonate groups .

Q2. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound? Methodological Answer:

- NMR Spectroscopy: ¹H and ¹³C NMR confirm substitution patterns on the triazine rings and stilbene backbone. For example, aromatic protons in the anilino group appear as distinct multiplets at δ 6.8–7.5 ppm, while hydroxyethyl protons resonate at δ 3.4–3.8 ppm .

- FTIR: Peaks at 1650–1670 cm⁻¹ (C=N stretching in triazine) and 1040–1060 cm⁻¹ (S=O stretching in sulfonate) validate functional groups .

- X-ray Crystallography: Resolves spatial arrangement, particularly the planar conformation of the stilbene core and hydrogen-bonding networks involving sulfonate groups .

Advanced Research: Stability and Interactions

Q3. How does the presence of metal ions (e.g., Fe²⁺/Fe³⁺) influence the photostability and fluorescence efficiency of this compound in aqueous solutions? Methodological Answer: Metal ions can act as quenchers via electron-transfer mechanisms. To study this:

Prepare solutions with controlled Fe²⁺/Fe³⁺ concentrations (0.1–10 mM) in buffered media (pH 5–9).

Monitor fluorescence decay using time-resolved spectroscopy. Fe³⁺ typically shows stronger quenching due to higher oxidation potential, reducing quantum yield by up to 40% at 5 mM .

Use UV-Vis spectroscopy to detect charge-transfer complexes (absorbance shifts at 350–400 nm) .

Q4. What experimental approaches can resolve discrepancies in reported quantum yield values across studies? Methodological Answer: Discrepancies often arise from solvent polarity or instrument calibration. Standardize measurements by:

Using a reference fluorophore (e.g., quinine sulfate in 0.1 M H₂SO₄) for instrument calibration.

Controlling solvent parameters (e.g., ionic strength, pH) to minimize environmental effects.

Employing integrating sphere setups for absolute quantum yield determination, reducing reliance on comparative methods .

Advanced Research: Application-Specific Studies

Q5. What methodologies are suitable for studying the compound’s interaction with microbial cellulose during nascent structure formation? Methodological Answer:

- Fluorescence Labeling: Incubate the compound with microbial cellulose at varying concentrations (0.01–1 mg/mL). Use confocal microscopy to track binding via fluorescence emission at 430–450 nm (λex = 365 nm).

- Competitive Binding Assays: Introduce competing agents (e.g., Congo Red) to quantify binding affinity via fluorescence quenching .

- XRD Analysis: Compare cellulose crystallinity indices before and after treatment to assess structural modifications induced by the compound .

Q6. How can researchers evaluate the compound’s stability under varying pH and temperature conditions relevant to industrial applications? Methodological Answer:

- pH Stability: Incubate the compound in buffers (pH 3–11) at 25°C for 24–72 hours. Monitor degradation via HPLC, noting hydrolysis of triazine-anilino bonds at pH < 4 or > 10 .

- Thermal Stability: Use TGA/DSC to determine decomposition onset temperatures (typically >200°C for sulfonated stilbenes). Accelerated aging studies (40–80°C) under controlled humidity assess long-term stability, with fluorescence retention as a key metric .

Data Contradiction Analysis

Q7. How should researchers address conflicting reports on the compound’s solubility in polar aprotic solvents? Methodological Answer: Discrepancies may stem from residual counterions or hydration states. To clarify:

Purify the compound via recrystallization (e.g., ethanol/water mixtures) to remove sodium/potassium salts.

Measure solubility in DMSO, DMF, and acetonitrile using gravimetric analysis.

Compare results with computational solubility predictions (e.g., COSMO-RS) to identify outliers due to impurities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.